(6H-Perfluorohexyl)trifluorooxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-2,3,3-trifluorooxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21)8(22,23)24-7/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBLPVMIOWIOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF15O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Pathways of 6h Perfluorohexyl Trifluorooxirane and Analogs
Ring-Opening Reactions of Fluorinated Epoxides
The strained three-membered ring of fluorinated epoxides makes them susceptible to nucleophilic attack, leading to ring cleavage. The presence of highly electronegative fluorine atoms significantly influences the electronic properties of the oxirane ring, often leading to reactivity patterns that differ from their non-fluorinated counterparts.
Nucleophilic Ring Opening with Fluoride (B91410) Anions and Other Nucleophiles
The reaction of fluorinated epoxides with nucleophiles, particularly the fluoride anion, is a fundamental transformation. This process is crucial for the synthesis of various fluorinated compounds, including fluoroalcohols and perfluoropolyethers. sci-hub.se The reactivity is governed by the nature of the nucleophile and the substitution pattern of the epoxide.
For instance, the anionic ring-opening polymerization of hexafluoropropylene oxide (HFPO), a close analog of (6H-Perfluorohexyl)trifluorooxirane, is initiated by alkali metal fluorides. medcraveonline.comrsc.orgrsc.orgresearchgate.net The "naked" fluoride ion, generated from the dissociation of salts like CsF in the presence of a solvent like tetraglyme, attacks the epoxide to form a perfluoroalkoxide. medcraveonline.com This alkoxide can then react with further epoxide molecules, leading to polymerization. sci-hub.se The choice of the alkali metal fluoride and solvent system can influence the degree of polymerization. rsc.orgrsc.orgresearchgate.net
Besides fluoride, other nucleophiles such as amines and thiols can also open the epoxide ring, typically following an SN2 mechanism. mdpi.com
A noteworthy characteristic of perfluorinated epoxides like hexafluoropropylene oxide (HFPO) is their unusual regioselectivity in ring-opening reactions. researchgate.netmdpi.com Contrary to the behavior of typical non-fluorinated epoxides which are attacked at the less sterically hindered carbon under basic or neutral conditions, perfluorinated epoxides are preferentially attacked at the more substituted carbon atom. researchgate.netnih.govnih.gov
This anomalous regioselectivity has been the subject of theoretical studies. researchgate.netmdpi.com For HFPO, nucleophiles selectively attack the internal, more hindered carbon atom bearing the trifluoromethyl group. researchgate.net This preference is attributed to electronic effects rather than steric hindrance.
The stereochemistry of the ring-opening reaction generally proceeds with inversion of configuration at the center of nucleophilic attack, which is characteristic of an SN2 mechanism. mdpi.com
Table 1: Regioselectivity in the Nucleophilic Ring Opening of Hexafluoropropylene Oxide (HFPO)
| Nucleophile | Major Product | Minor Product | Reference |
| F⁻ | Attack at the internal carbon (CF(CF₃)) | Attack at the terminal carbon (CF₂) | researchgate.net |
| RO⁻ | Attack at the internal carbon (CF(CF₃)) | Attack at the terminal carbon (CF₂) | researchgate.net |
| RS⁻ | Attack at the internal carbon (CF(CF₃)) | Attack at the terminal carbon (CF₂) | researchgate.net |
This table is generated based on descriptive findings in the cited literature for the analog compound Hexafluoropropylene Oxide.
Mechanistic investigations, primarily through computational studies on hexafluoropropylene oxide (HFPO), have provided significant insights into the fluoride-promoted ring-opening process. researchgate.netmdpi.com The preference for attack at the more substituted carbon is explained by the electronic structure of the perfluorinated epoxide.
Density functional theory (DFT) calculations have shown that the activation barrier for nucleophilic attack at the internal carbon of HFPO is lower than that for attack at the terminal carbon. researchgate.net This is attributed to the lower destabilizing distortion energy required to reach the transition state for the attack at the more substituted carbon. researchgate.netmdpi.com A key factor is the strengthening of the Cα-O bond (the bond to the less substituted carbon) due to negative hyperconjugation between the lone pair of the epoxide oxygen and the antibonding C-F orbital. researchgate.netmdpi.com This makes the Cβ-O bond (the bond to the more substituted carbon) comparatively weaker and more susceptible to cleavage.
Catalytic Approaches for Ring Opening
To enhance the efficiency and selectivity of epoxide ring-opening reactions, various catalytic methods have been developed. These approaches are particularly valuable for achieving enantioselective transformations.
Cooperative dual-catalyst systems have emerged as a powerful strategy for the enantioselective ring-opening of epoxides with fluoride. nih.govnih.govresearchgate.net These systems typically involve the combination of a chiral Lewis acid and a chiral amine. nih.gov The Lewis acid activates the epoxide towards nucleophilic attack, while the amine can serve multiple roles, including acting as a Brønsted base to generate the nucleophile from a latent source or as a ligand to the Lewis acid. nih.gov
For example, a system comprising a chiral (salen)Co complex as the Lewis acid and a chiral amine has been shown to effectively catalyze the desymmetrization of meso-epoxides with high enantioselectivity. nih.govnih.govresearchgate.net Mechanistic studies suggest that the two catalysts can act in a cooperative manner, where the amine cocatalyst facilitates the catalytic cycle. nih.gov The use of a linked salen framework can further improve reaction rates and turnover numbers. nih.gov
Table 2: Enantioselective Fluoride Ring Opening of a Meso-Epoxide using a Cooperative Dual-Catalyst System
| Lewis Acid Catalyst | Amine Co-catalyst | Solvent | Yield (%) | ee (%) | Reference |
| (R,R)-(salen)Co(III)OAc | (-)-Tetramisole | t-Amyl Alcohol | 75 | 92 | nih.gov |
| (S,S)-(salen)Co(III)OAc | (-)-Tetramisole | t-Amyl Alcohol | 7 | -23 | nih.gov |
This table is based on data for a representative meso-epoxide and not a perfluorinated substrate, as specific data for the latter was not available in the search results.
Boron-based Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are widely used catalysts for the ring-opening of epoxides. medcraveonline.com BF₃·OEt₂ activates the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. This method has been applied to the ring-opening polymerization of epoxidized oils. medcraveonline.com
In the context of fluorinated epoxides, BF₃·OEt₂ can promote ring-opening reactions, although its high reactivity can sometimes lead to a lack of selectivity. DFT studies on the BF₃-catalyzed ring-opening of epoxides suggest a mechanism where the bond breaking in the epoxide is coupled with the transfer of a fluoride ion from the catalyst, potentially leading to the formation of fluorohydrins with retention of configuration.
Radical Ring-Opening Processes of Epoxides
The cleavage of the oxirane ring can be initiated by radical species, leading to a variety of products depending on the reaction conditions and the structure of the epoxide. While specific studies on the radical-induced ring-opening of this compound are not extensively documented in publicly available literature, the general principles of radical epoxide chemistry can be extrapolated to this highly fluorinated analog.
The process typically involves the generation of a radical which then attacks one of the carbon atoms of the epoxide ring. This attack leads to the homolytic cleavage of a carbon-oxygen bond, forming an oxygen-centered radical and a new carbon-radical center. The stability of the resulting radical intermediates plays a crucial role in determining the regioselectivity of the ring-opening. In the case of this compound, the presence of the electron-withdrawing perfluorohexyl and trifluoromethyl groups would significantly influence the stability of the adjacent radical centers.
One established method for radical-induced ring-opening of epoxides involves the use of tri-n-butyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This process can lead to the formation of allylic alcohols. researchgate.net The reaction proceeds via an initial attack of the tin radical on the epoxide oxygen, followed by ring opening to form a carbon-centered radical, which can then abstract a hydrogen atom from the tin hydride.
Table 1: General Conditions for Radical-Induced Epoxide Ring-Opening
| Reagent System | Initiator | Typical Products | Reference |
| Tri-n-butyltin hydride | AIBN | Allylic Alcohols | researchgate.net |
Note: This table represents general findings and may not be directly applicable to this compound without specific experimental validation.
Derivatization Chemistry of this compound
The strained three-membered ring of this compound makes it susceptible to nucleophilic attack, leading to a variety of ring-opened products. The high degree of fluorination in this molecule enhances the electrophilicity of the epoxide carbons, making them prime targets for a range of nucleophiles.
The ring-opening of epoxides can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the epoxide. libretexts.org Under basic or neutral conditions, a strong nucleophile typically attacks the less sterically hindered carbon atom in an SN2 fashion. chemistrysteps.com In contrast, under acidic conditions, the reaction often proceeds with SN1 character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. libretexts.org
The reaction of perfluoroalkyl-substituted epoxides with various nucleophiles such as amines and thiols is a key method for introducing new functional groups. For instance, the aminolysis of epoxides is a fundamental route to β-amino alcohols, which are important building blocks in medicinal chemistry. researchgate.net Similarly, the thiolysis of epoxides provides access to β-hydroxy sulfides, which are also valuable synthetic intermediates. researchgate.net
Recent research has highlighted the use of catalysts to enhance the efficiency and regioselectivity of these ring-opening reactions. For example, Lewis acids can be employed to activate the epoxide ring towards nucleophilic attack. researchgate.net The choice of catalyst and reaction conditions can significantly influence the outcome of the derivatization.
Table 2: Potential Derivatization Reactions of this compound
| Nucleophile | Potential Product | Reaction Type |
| Amines (R-NH₂) | β-Amino alcohol | Nucleophilic Ring-Opening |
| Thiols (R-SH) | β-Hydroxy sulfide | Nucleophilic Ring-Opening |
| Alcohols (R-OH) | β-Alkoxy alcohol | Nucleophilic Ring-Opening |
| Cyanide (CN⁻) | β-Hydroxy nitrile | Nucleophilic Ring-Opening |
Note: The specific products and reaction conditions for this compound require experimental verification.
Isomerization and Rearrangement Reactions of Fluorinated Oxiranes
Fluorinated oxiranes, including this compound, can undergo a variety of isomerization and rearrangement reactions, often catalyzed by acids or bases, to yield different structural isomers. A prominent example of such a transformation is the Meinwald rearrangement, where an epoxide rearranges to a carbonyl compound. researchgate.net
This rearrangement can be promoted by Lewis acids, which coordinate to the epoxide oxygen, facilitating the cleavage of a C-O bond and a subsequent 1,2-hydride or 1,2-alkyl shift to form a ketone or an aldehyde. nih.govorganic-chemistry.org The regioselectivity of the rearrangement is influenced by the substitution pattern of the epoxide and the nature of the catalyst. For perfluoroalkyl-substituted epoxides, the strong electron-withdrawing nature of the substituents can be expected to have a profound effect on the migratory aptitude of adjacent groups.
Base-catalyzed rearrangements are also known for epoxides. For instance, treatment with a strong base can lead to the formation of allylic alcohols through an elimination reaction pathway. The specific outcome of the rearrangement is highly dependent on the substrate and the reaction conditions employed.
Recent studies have explored the use of various catalytic systems to achieve selective isomerization of epoxides. For example, bismuth triflate has been shown to be an effective catalyst for the rearrangement of terpene-based epoxides to carbonyl compounds. nih.gov
Table 3: Potential Isomerization and Rearrangement Products of this compound
| Reaction Type | Catalyst/Conditions | Potential Product(s) |
| Meinwald Rearrangement | Lewis Acid (e.g., Bi(OTf)₃) | Perfluorinated Ketone/Aldehyde |
| Allylic Alcohol Formation | Strong Base | Perfluorinated Allylic Alcohol |
Note: The feasibility and selectivity of these reactions for this compound need to be experimentally determined.
Polymerization Chemistry and Macromolecular Architectures Derived from Fluorinated Oxiranes
Ring-Opening Polymerization (ROP) of Perfluorinated Epoxides
Ring-opening polymerization (ROP) is a primary method for synthesizing polyethers from cyclic epoxide monomers. For perfluorinated epoxides, the strong electron-withdrawing nature of the fluoroalkyl groups significantly influences the reactivity of the oxirane ring, making it highly susceptible to nucleophilic attack.
Anionic Polymerization Mechanisms and Initiator Systems
Anionic ring-opening polymerization (AROP) is a common and effective method for polymerizing perfluorinated epoxides. The mechanism is initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring. This attack opens the strained three-membered ring, generating an alkoxide that serves as the propagating species for subsequent monomer additions. The high electrophilicity of the carbon atoms in the perfluorinated oxirane ring facilitates this process.
The polymerization proceeds via a chain-growth mechanism, where the anionic propagating center attacks the next monomer molecule. This process continues until the monomer is consumed or the reaction is terminated.
A variety of initiator systems can be employed for the anionic ROP of fluorinated epoxides. The choice of initiator is crucial as it can influence the polymerization rate, the molecular weight of the resulting polymer, and the degree of control over the polymerization process. Common initiators include alkali metal fluorides and alkoxides. Due to their innate challenges in synthesis and purification, some perfluoropolyalkylether (PFPAE) derivatives may be obtained in low yields. nih.gov
| Initiator Type | Examples | Notes |
| Alkali Metal Fluorides | Cesium Fluoride (B91410) (CsF), Potassium Fluoride (KF) | Highly effective for perfluorinated epoxides like hexafluoropropylene oxide. semanticscholar.org The fluoride ion (F⁻) is a potent nucleophile for initiating the polymerization. |
| Alkali Metal Alkoxides | Potassium tert-butoxide, Cesium alkoxides | The alkoxide attacks the epoxide ring to initiate polymerization. The choice of counter-ion (e.g., K⁺, Cs⁺) can affect solubility and reactivity. |
| Quaternary Ammonium (B1175870) Halides | Tetrabutylammonium fluoride (TBAF) | The fluoride ion is delivered from a more soluble organic salt, which can be advantageous in certain solvent systems. |
| Phosphines | Triphenylphosphine (PPh₃) | Can act as a nucleophilic initiator for the ROP of certain epoxides. |
This table presents initiator systems commonly used for the anionic ROP of perfluorinated epoxides, analogous to (6H-Perfluorohexyl)trifluorooxirane.
Metal-Mediated and Coordinated Anionic Polymerization for Regio- and Stereocontrol
While anionic polymerization is effective, achieving high levels of control over the polymer's microstructure—specifically its regiochemistry and stereochemistry—often requires the use of metal-based catalysts in a coordinated anionic polymerization.
Regiocontrol refers to the specific site of nucleophilic attack on the unsymmetrical trifluorooxirane (B12650515) ring. Attack can occur at either the substituted or the unsubstituted carbon atom. In the polymerization of monosubstituted epoxides, discrete metal-based catalysts generally lead to substantially regioregular polyethers. acs.org The ancillary ligands surrounding the metal center, along with the growing polymer chain, play a crucial role in directing the incoming monomer to a specific orientation, thus ensuring a regular head-to-tail arrangement in the polymer backbone. acs.org
Stereocontrol is concerned with the spatial arrangement of the side chains along the polymer backbone. For a chiral monomer like this compound, this can lead to different tacticities (e.g., isotactic, syndiotactic, or atactic). Highly isotactic polymers can be synthesized from racemic mixtures of epoxides using specific chiral catalysts. acs.org The mechanism for this control is typically enantiomorphic-site control, where the chiral catalytic site preferentially selects one enantiomer of the racemic monomer for polymerization, leaving the unreacted enantiomer in the mixture. acs.org
Catalyst systems based on aluminum, yttrium, cobalt, and zinc have shown significant success in controlling epoxide polymerizations. acs.orgrsc.org For instance, certain bimetallic or salen-ligated metal complexes are highly effective for the isoselective polymerization of a variety of epoxides, including those with fluorinated substituents. acs.org
Cationic Polymerization of Fluorinated Epoxides
Cationic ring-opening polymerization of epoxides is another important synthetic route. This process is typically initiated by strong acids or Lewis acids, which activate the epoxide by protonating or coordinating to the oxygen atom. This makes the ring even more susceptible to nucleophilic attack, either from another monomer molecule or from a solvent or counter-ion.
For fluorinated systems, photo-induced cationic polymerization is a particularly attractive method. nih.govinrim.it This technique involves the use of a photoinitiator that generates a strong acid upon exposure to UV light. inrim.it The photogenerated acid then initiates the polymerization. This method offers excellent spatial and temporal control over the polymerization process. Difunctional oligomers derived from functionalizing perfluoropolyalkylether (PFPAE) chains with epoxide end-groups have been successfully polymerized using this technique to create transparent, soft films. nih.gov
Synthesis of Regioregular and Isotactic Fluorinated Polyethers
The synthesis of fluorinated polyethers with well-defined microstructures is key to accessing advanced materials with tailored properties.
Regioregularity is typically achieved when the ring-opening process occurs consistently at the same carbon atom of the oxirane ring (e.g., always at the less hindered carbon). As mentioned in section 4.1.2, metal-mediated polymerization systems are highly effective in achieving this. acs.org The choice of catalyst and reaction conditions can strongly favor one ring-opening pathway over the other, leading to a highly regioregular polymer. acs.orgnih.gov
Isotacticity in polyethers derived from chiral monomers like this compound results from the regular incorporation of monomers with the same stereochemistry into the growing polymer chain. The most powerful method to achieve this is through enantiomorphic-site control using chiral catalysts. acs.org These catalysts can effectively resolve a racemic mixture of the monomer during the polymerization process, leading to a highly isotactic polymer. acs.org
| Control Type | Key Outcome | Enabling Catalytic System (Examples) | Mechanism |
| Regiocontrol | Consistent head-to-tail monomer enchainment | Discrete metal-based catalysts (e.g., Aluminum Porphyrin complexes) | Steric and electronic guidance by the catalyst's ligand sphere and the growing polymer chain. acs.org |
| Stereocontrol (Isotactic) | Polymer chain with all side groups on the same side of the backbone | Chiral catalysts (e.g., (salen)Co complexes, Yttrium-based complexes) | Enantiomorphic-site control, where the chiral catalyst preferentially polymerizes one enantiomer from a racemic mixture. acs.orgrsc.org |
This table summarizes strategies for achieving microstructural control in the polymerization of substituted epoxides, which are applicable to fluorinated oxiranes.
Controlled Radical (Co)polymerization of Fluoromonomers (Broader Context)
While ring-opening polymerization is central to epoxides, the broader field of fluoropolymer chemistry heavily relies on radical polymerization of fluoroalkenes. Advances in controlled radical polymerization (CRP) techniques have been pivotal in designing complex macromolecular architectures.
Organometallic Mediated Radical Polymerization (OMRP) for Fluorinated Olefins
Organometallic Mediated Radical Polymerization (OMRP) has emerged as a powerful CRP technique for monomers that are challenging to control with other methods, including fluorinated olefins. anr.fradvancedsciencenews.com OMRP is based on the reversible deactivation of the growing polymer radical chain by a transition metal complex. mdpi.com This process involves the reversible homolytic cleavage of a metal-carbon bond, which maintains a low concentration of active radicals at any given time, thereby suppressing termination reactions and allowing for controlled growth. ed.ac.uk
This method offers the potential to synthesize fluorinated polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers. anr.frmdpi.com Cobalt and manganese complexes are among the transition metals explored for this purpose. mdpi.comed.ac.uk A significant challenge in the OMRP of fluorinated olefins is the potential for inverted monomer additions (head-to-head instead of head-to-tail), which can lead to dormant species that are difficult to reactivate. anr.frmdpi.com Ongoing research focuses on designing organometallic complexes that can efficiently reactivate both types of chain ends to maintain control throughout the polymerization. anr.fr
Iodine Transfer Polymerization (ITP) and Macromolecular Design via Interchange of Xanthates (MADIX)
Iodine Transfer Polymerization (ITP) and Macromolecular Design via Interchange of Xanthates (MADIX), a type of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful Reversible Deactivation Radical Polymerization (RDRP) techniques for synthesizing well-defined polymers. scribd.com These methods offer control over molar mass, dispersity, and chain-end functionality, making them suitable for creating complex fluorinated polymer architectures. scribd.com
The MADIX process, in particular, is noted for its use of xanthates, which are advantageous due to their cost-effectiveness and availability. acs.org This technique has been successfully applied to the polymerization of various monomers, including vinyl esters, demonstrating its versatility. rsc.org For fluorinated monomers, RAFT/MADIX has been employed to mediate the emulsion polymerization of vinylidene fluoride, leading to the synthesis of surfactant-free poly(vinylidene fluoride) (PVDF) latexes. rsc.org The xanthate-mediated polymerization of vinyl trifluoroacetate (B77799) has also been shown to exhibit the characteristics of a reversible-deactivation radical polymerization. rsc.org
Although direct studies on the ITP or MADIX of this compound are not available, the successful application of these techniques to other fluorinated monomers suggests their potential for the controlled polymerization of fluorinated oxiranes. The general mechanism of MADIX involves a degenerative chain transfer process where a propagating radical reacts with the thiocarbonylthio group of the xanthate, forming a dormant species. This equilibrium allows for the controlled growth of polymer chains.
Table 1: Examples of Fluorinated Monomers Polymerized via RAFT/MADIX
| Monomer | Polymerization Method | Key Findings | Reference |
| Vinylidene Fluoride | RAFT/MADIX Emulsion Polymerization | Synthesis of surfactant-free PVDF latexes. | rsc.org |
| Vinyl Trifluoroacetate | Xanthate-mediated Polymerization | Controlled polymerization with low dispersities. | rsc.org |
| Various Monomers | RAFT/MADIX | Cost-effective and versatile for various functional groups. | acs.org |
Development of Well-Defined Fluorinated Copolymers
The synthesis of well-defined fluorinated copolymers is a significant area of research due to the unique properties these materials possess, such as high thermal and chemical resistance. scribd.com Organometallic-mediated radical polymerization (OMRP) has emerged as a promising RDRP technique for creating such copolymers. advancedsciencenews.com For instance, OMRP has been used for the controlled radical copolymerization of vinyl acetate (B1210297) (VAc) and t-butyl-2-trifluoromethacrylate (MAF-TBE), resulting in well-defined fluorinated copolymers, including alternating and block copolymers. advancedsciencenews.com
Anionic polymerization is another classic method for producing well-defined homopolymers and block copolymers from various monomers. princeton.edu For fluorinated epoxides, regio-controlled ring-opening polymerization under mild conditions can lead to isotactic polymers, especially when using optically pure epoxides. researchgate.net
The development of well-defined fluorinated copolymers often involves leveraging RDRP techniques to control the macromolecular architecture. scribd.com These techniques have been instrumental in designing block and graft copolymers for a range of high-tech applications. scribd.com
Table 2: Techniques for Synthesizing Well-Defined Fluorinated Copolymers
| Polymerization Technique | Example Monomers | Resulting Architecture | Reference |
| Organometallic-mediated Radical Polymerization (OMRP) | Vinyl Acetate, t-butyl-2-trifluoromethacrylate | Alternating and Block Copolymers | advancedsciencenews.com |
| Anionic Ring-Opening Polymerization | Highly fluorinated epoxides | Isotactic Homopolymers | researchgate.net |
| Reversible Deactivation Radical Polymerization (RDRP) | Various fluorinated monomers | Block and Graft Copolymers | scribd.com |
Tailored Fluoropolymer Architectures
Synthesis of Block and Graft Copolymers with Fluorinated Segments
The synthesis of block and graft copolymers containing fluorinated segments allows for the combination of the unique properties of fluoropolymers with those of other polymers, leading to materials with novel functionalities.
Block Copolymers: Anionic polymerization is a well-established method for synthesizing block copolymers. princeton.edu For instance, block copolymers of styrene (B11656) and glycidyl (B131873) methacrylate (B99206) have been synthesized and subsequently modified with fluorinated alkylthiols via thiol-epoxy "click" chemistry to create fluorinated block copolymers. acs.org These materials can self-assemble into hierarchical structures. acs.org Similarly, living cationic ring-opening polymerization of oxirane monomers from a halogenated copolymer backbone can produce graft copolymers. google.com The photoinduced cationic copolymerization of perfluoropolyalkylether (PFPAE) monomers with vinyl ether or epoxide end-groups has also been investigated to produce fluorinated copolymers. inrim.it
Graft Copolymers: Graft copolymers with an aromatic polyester (B1180765) backbone and poly(2-isopropyl-2-oxazoline) side chains have been synthesized, demonstrating a method for creating complex architectures. nih.govmdpi.com A process for producing graft copolymers of a halocarbon polymer and an oxirane monomer via living cationic ring-opening polymerization has also been described. google.com
The choice of synthetic strategy is crucial in determining the final properties of the copolymer. For example, the placement of the fluorinated segment in the polymer backbone versus the side chains can significantly impact properties like sorption capabilities for perfluorinated compounds. nih.gov
Table 3: Synthesis Strategies for Fluorinated Block and Graft Copolymers
| Copolymer Type | Synthetic Method | Monomers/Precursors | Key Feature | Reference |
| Block | Thiol-epoxy "click" chemistry on a parent block copolymer | Poly(styrene)-b-poly(glycidyl methacrylate), fluorinated alkylthiols | Hierarchical self-assembly | acs.org |
| Graft | Living cationic ring-opening polymerization | Halogenated copolymer, oxirane monomer | Grafting from a backbone | google.com |
| Block | Anionic Polymerization | Dienes, styrenes, alkylmethacrylates | Well-defined block structures | princeton.edu |
| Graft | Polymerization-polycondensation | Aromatic polyester, 2-isopropyl-2-oxazoline | Thermoresponsive behavior | nih.govmdpi.com |
Alternating Copolymerization Strategies
Alternating copolymers represent a special class of sequence-controlled polymers. While achieving perfect alternation can be challenging, several strategies have been developed for fluorinated monomers. advancedsciencenews.com
Organometallic-mediated radical polymerization (OMRP) has been successfully used to prepare 1:1 alternating copolymers of vinyl acetate and t-butyl-2-trifluoromethacrylate. advancedsciencenews.com Another approach involves the free radical and reversible-deactivation radical polymerization of semi-perfluorododecyl maleimide (B117702) with styrene to yield a highly fluorinated alternating polymer. nih.govrsc.org
Metal-free anionic copolymerization of epoxides with carbon dioxide has also been shown to produce well-defined alternating polycarbonates. nih.gov This method relies on the activation of the epoxide by a Lewis acid and the activation of CO2 by a suitable cation. nih.gov Although this example does not involve a fluorinated comonomer, the principle of activating the epoxide ring could potentially be applied to the alternating copolymerization of fluorinated oxiranes with other monomers.
Table 4: Examples of Alternating Copolymerization Involving Fluorinated Monomers
| Monomer 1 | Monomer 2 | Polymerization Method | Key Outcome | Reference |
| Vinyl Acetate | t-butyl-2-trifluoromethacrylate | Organometallic-mediated Radical Polymerization | 1:1 alternating copolymers | advancedsciencenews.com |
| semi-perfluorododecyl maleimide | Styrene | Free radical and reversible-deactivation radical polymerization | Highly fluorinated alternating polymer | nih.govrsc.org |
| Epoxides | Carbon Dioxide | Metal-free anionic copolymerization | Alternating polycarbonates | nih.gov |
Advanced Spectroscopic and Analytical Characterization of 6h Perfluorohexyl Trifluorooxirane and Derived Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed atom-by-atom view of a molecule's structure. For fluorinated compounds, multinuclear NMR experiments, including ¹⁹F, ¹H, and ¹³C nuclei, are essential for a comprehensive analysis.
The ¹⁹F nucleus is exceptionally well-suited for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity), and a wide chemical shift range that minimizes signal overlap. nih.govnih.govmagritek.com These properties make ¹⁹F NMR an indispensable tool for the study of per- and polyfluorinated substances. nih.govresearchgate.net
For a molecule like (6H-Perfluorohexyl)trifluorooxirane, a standard one-dimensional ¹⁹F NMR spectrum provides a wealth of structural information. The distinct chemical environments of the fluorine atoms—those on the perfluorohexyl chain versus those on the trifluorooxirane (B12650515) ring—would result in well-separated signals. The perfluorohexyl chain (-CF₂-)n would exhibit characteristic multiplets, while the CF and CF₂ groups of the oxirane ring would appear in a different spectral region. The through-bond J-coupling interactions between neighboring fluorine nuclei (²JFF, ³JFF, ⁴JFF) provide definitive confirmation of the fluoroalkyl chain's connectivity. jeol.comjeolusa.comazom.com
Furthermore, ¹⁹F NMR is a powerful technique for in-situ reaction monitoring. magritek.com For instance, during the synthesis of this compound from a precursor alkene, the disappearance of the vinylic fluorine signals and the concurrent appearance of signals corresponding to the oxirane ring could be tracked in real-time to optimize reaction conditions and determine kinetics. nih.govrsc.orgresearchgate.net
Table 1: Illustrative ¹⁹F NMR Data for this compound
This table presents hypothetical chemical shift and multiplicity data to illustrate how ¹⁹F NMR would be used to assign the structure. Actual values would be determined experimentally.
| Assigned Group | Illustrative Chemical Shift (δ, ppm) | Illustrative Multiplicity | Coupling Information |
| CF (Oxirane) | -145 to -155 | Doublet of Triplets | Coupled to CF₂ (Oxirane) and CF₂ (Chain) |
| CF₂ (Oxirane) | -110 to -120 | Doublet of Triplets | Coupled to CF (Oxirane) and CF₂ (Chain) |
| -CF₂-CF₂H | -130 to -140 | Complex Multiplet | Coupled to adjacent CF₂ and CH |
| -(CF₂)₄- | -120 to -126 | Complex Multiplets | Coupled to adjacent CF₂ groups |
| -CF₂- (α to ring) | -115 to -125 | Complex Multiplet | Coupled to oxirane and chain CF₂ |
In cases where this compound is part of a complex mixture, such as a polymerization reaction or an environmental sample, one-dimensional NMR may not be sufficient due to signal overlap. Advanced ¹⁹F-centered methodologies, which use the ¹⁹F nucleus as a spectroscopic focal point, are invaluable for unraveling these complex spectra without requiring physical separation of the components. nih.govrsc.orgresearchgate.net
Techniques like ¹H-¹⁹F and ¹³C-¹⁹F Heteronuclear Correlation Spectroscopy (HETCOR) would be employed. These 2D NMR experiments generate a correlation map showing which protons and carbons are coupled to which fluorine atoms. For this compound, a ¹H-¹⁹F HETCOR would show a clear correlation between the single proton at the 6-position and the adjacent CF₂ group, confirming the "6H" assignment. A ¹³C-¹⁹F HETCOR would correlate each carbon atom with the fluorine atoms directly attached to it, allowing for complete assignment of the carbon backbone. nih.govrsc.org These methods provide robust structural confirmation even in the presence of impurities or byproducts. nih.govnih.gov
Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion rates, which are primarily dependent on molecular size and shape. emerypharma.comnih.gov A ¹⁹F DOSY experiment on a sample containing this compound would produce a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. All ¹⁹F signals belonging to the target molecule would align at the same diffusion coefficient, effectively separating its spectrum from those of smaller reactants or larger oligomers. researchgate.netepa.gov
Measurements of spin-lattice (T₁) relaxation times can provide insights into the molecular dynamics. magritek.com For this compound, the fluorine nuclei on the flexible perfluorohexyl tail would likely exhibit different T₁ values compared to the more rigid trifluorooxirane ring, offering information on the segmental motion of the molecule in solution.
While ¹⁹F NMR is central, ¹H and ¹³C NMR provide complementary and essential data for a complete structural picture. nih.gov
¹H NMR: The ¹H NMR spectrum of this compound would be relatively simple, dominated by a single signal corresponding to the proton at the 6-position of the hexyl chain. The key diagnostic feature would be its multiplicity: a triplet of triplets due to coupling to the two adjacent fluorine nuclei (²JHF) and the two fluorine nuclei on the next carbon (³JHF). The precise chemical shift and coupling constants are highly characteristic and confirm the proton's location.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. However, the true power comes from the ¹³C spectrum acquired without ¹⁹F decoupling. In such a spectrum, each carbon signal is split into complex multiplets by the one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine couplings. These coupling constants are large and highly diagnostic, providing unambiguous proof of C-F connectivity throughout the molecule's backbone and oxirane ring. jeol.comjeolusa.com
Table 2: Summary of Multinuclear NMR for this compound Characterization
| Nucleus | Information Provided | Key Diagnostic Features |
| ¹⁹F | Primary structure, fluoroalkyl chain connectivity, ring structure confirmation. | Wide chemical shift dispersion, F-F J-coupling patterns. |
| ¹H | Confirmation of the single proton's location. | Chemical shift and multiplicity (triplet of triplets) due to H-F coupling. |
| ¹³C | Carbon backbone structure. | Chemical shifts and large, characteristic C-F J-coupling constants. |
The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, regardless of whether they are connected by chemical bonds. wikipedia.org While Transferred NOESY (trNOESY) is specifically used to study the conformation of a small molecule when bound to a large macromolecule, the underlying principle of NOE is crucial for conformational analysis.
For a single molecule like this compound in solution, a related experiment, ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), would be more appropriate. nih.gov A HOESY experiment would reveal through-space interactions between the lone proton at the 6-position and any fluorine nuclei that are physically close to it. This could include fluorine atoms on the adjacent carbon, as well as those further down the chain or even on the oxirane ring if the molecule adopts a folded conformation. This data is critical for determining the molecule's preferred three-dimensional shape in solution. nih.govpnas.org
19F NMR Spectroscopy for Fluorinated Compounds
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an indispensable tool for the characterization of fluorinated compounds, providing critical information on molecular weight, structure, and purity. Due to the unique properties conferred by fluorine atoms, specialized MS techniques are often employed to analyze volatile precursors like this compound, as well as its less volatile derivatives and resulting polymers.
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for the analysis of volatile and semi-volatile fluorinated organic compounds. nih.gov The technique separates compounds in a mixture based on their volatility and interaction with a chromatographic column, before they are detected and identified by the mass spectrometer. This approach is suitable for the analysis of volatile perfluorinated compound (PFC) precursors, such as fluorotelomer alcohols (FTOHs) and fluorooctane sulfonamides (FOSAs). nih.govbohrium.com A study on the determination of 11 volatile PFC precursors in textiles utilized GC-MS/MS, demonstrating its effectiveness for simultaneous detection and quantification. nih.gov
The choice of ionization mode is critical in the analysis of fluorinated compounds.
Electron Ionization (EI): This is a hard ionization technique that bombards molecules with high-energy electrons. While EI provides reproducible mass spectra and detailed structural information through fragmentation patterns, it often fails to produce a detectable molecular ion for many fluorine-containing compounds. jeol.com The extensive fragmentation can make it difficult to determine the molecular weight of unknown fluorinated impurities or by-products. jeol.com
Chemical Ionization (CI): As a softer ionization method, CI uses a reagent gas to produce ions, resulting in less fragmentation and a higher probability of observing the molecular ion or a protonated molecule ([M+H]⁺). For per- and polyfluoroalkyl substances (PFAS), negative chemical ionization (NCI) is particularly effective due to the high electronegativity of fluorine atoms, offering high selectivity and sensitivity. nih.govresearchgate.net Studies have reported the use of GC-MS with positive chemical ionization for analyzing fluorotelomer alcohols and perfluoroalkyl sulfonamide ethanols. nih.gov The choice of reagent gas (e.g., methane (B114726), isobutane) can be optimized to control the extent of fragmentation. nih.gov
Table 1: Comparison of EI and CI Modes for Volatile Fluorinated Compounds
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Ionization Energy | High (typically 70 eV) | Low (via reagent gas ions) |
| Fragmentation | Extensive, complex fragmentation patterns | Minimal fragmentation, "softer" ionization |
| Molecular Ion | Often weak or absent for fluorinated compounds. jeol.com | Typically a strong [M+H]⁺ or related adduct is observed. nih.gov |
| Primary Use | Structural elucidation from fragmentation libraries. | Molecular weight determination. jeol.com |
| Sensitivity for PFAS | Variable | High selectivity and sensitivity, especially in Negative CI (NCI). nih.govresearchgate.net |
Field ionization (FI) is an exceptionally soft ionization technique that is highly effective for detecting the molecular ions of volatile compounds that are prone to fragmentation in both EI and CI modes. jeol.com In FI, a high electric field is used to ionize molecules, imparting very little excess energy. When coupled with a time-of-flight (TOF) mass analyzer, which separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel a fixed distance, FI-TOFMS becomes a powerful tool. wikipedia.orgderekwilsonlab.ca This combination is particularly suitable for determining the molecular weight of unknown fluorinated compounds, by-products, or impurities where other methods fail to yield a molecular ion. jeol.com The high resolving power and mass accuracy of TOF analyzers further aid in the confident identification of the elemental composition of the detected ions. researchgate.net
For less volatile derivatives or oligomeric/polymeric materials derived from this compound, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. chromatographyonline.com It offers the requisite sensitivity and selectivity to analyze complex matrices. chromatographyonline.combohrium.com Electrospray ionization (ESI) is a common interface, often operated in negative ion mode for fluorinated compounds due to their propensity to form negative ions. nih.govacs.org
Tandem mass spectrometry (LC-MS/MS), typically using a triple quadrupole (QqQ) or high-resolution instrument, provides enhanced specificity and allows for straightforward interpretation of results. chromatographyonline.com This technique has been successfully applied to characterize fluorotelomer and polyfluoroalkyl substances in new and aged fluorotelomer-based polymers. bohrium.comacs.org A study by Chemours scientists demonstrated a process using LC-high-resolution mass spectrometry (LC-HRMS) for tracking both targeted and non-targeted fluorinated residuals in fluoropolymer dispersions. chromatographyonline.com The characterization of perfluorinated co-polyethers has also been achieved by coupling LC online with an electrospray ionization time-of-flight mass spectrometer. nih.govresearchgate.net
Matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of synthetic polymers, including fluoropolymers. researchgate.netshimadzu.comwpmucdn.com As a soft ionization method, it produces ions with minimal fragmentation, making it ideal for determining the molecular weight distribution, chemical composition, and end-group functionality of polymers. shimadzu.comwpmucdn.comnih.gov
The analysis of highly fluorinated polymers by MALDI-TOF can be challenging due to their poor solubility in common solvents used for sample preparation. researchgate.net Specialized sample preparation protocols using fluorinated solvents and matrices, such as decafluoroazobenzene (DFAB), may be required to achieve successful analysis. researchgate.net Despite these challenges, MALDI-TOF has been used for the direct quantification of fluorotelomer-based acrylate (B77674) polymers (FTACPs). nih.gov In one study, the intensities of polymer signals were normalized to a matrix-cluster signal to create reliable calibration curves, minimizing sample-to-sample variability. nih.gov More recent developments have coupled MALDI-TOF with trapped ion mobility spectrometry (TIMS) to provide an additional dimension of separation, enabling the differentiation of PFAS isomers and achieving detection limits in the parts-per-trillion range for certain compounds. msu.educhemrxiv.org
Table 2: Research Findings on MALDI-TOF Analysis of Fluoropolymers
| Study Focus | Polymer Type | Key Finding | Reference |
| Direct Quantification | Poly(8:2 FTAC-co-HDA) | Developed a quantitative method by normalizing polymer signals to a matrix-sodium cluster, achieving R² >0.98 for calibration curves. | nih.gov |
| Sample Preparation | Highly fluorinated poly(8:2 FTAC-co-BA) | Conventional THF solvent was inadequate; a fluorinated sample preparation with HCFC-225 solvent and DCTB matrix yielded the best results. | researchgate.net |
| High-Throughput Analysis | PFSAs and PFCAs | Coupled MALDI-TOF with Trapped Ion Mobility Spectrometry (TIMS) to separate structural isomers and achieve ppt (B1677978) detection limits for PFSAs. | msu.educhemrxiv.org |
| General Characterization | Synthetic Polymers | MALDI-TOF is a routine tool for structural analysis, complementing traditional techniques like NMR. | researchgate.net |
High-resolution mass spectrometry (HRMS) is an essential technique for the structural identification of unknown compounds and the confirmation of newly synthesized molecules like this compound and its derivatives. researchgate.net By providing highly accurate mass measurements (typically with an error of <5 ppm), HRMS allows for the determination of an ion's elemental composition, which is a critical step in its identification. nih.govnih.gov
HRMS is particularly powerful when coupled with liquid chromatography (LC-HRMS) for non-targeted analysis, enabling the detection and identification of unexpected or novel fluorinated compounds in complex samples. chromatographyonline.comnih.govnih.gov The high resolving power of HRMS instruments, such as Orbitrap or TOF analyzers, can distinguish between ions with very similar nominal masses, for example, differentiating a chemically distinct species from an isotopolog. nih.gov Tandem HRMS (MS/MS) experiments provide further structural information by generating fragmentation patterns of a selected precursor ion, which can then be used to piece together the molecule's structure. nih.govresearchgate.net This combined approach of LC, HRMS, and MS/MS is invaluable for characterizing reaction by-products, polymer end-groups, and degradation products. nih.govacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Fluorinated Compounds
Chromatographic Separation Methods
The separation and quantification of this compound and materials derived from it are crucial for quality control, reaction monitoring, and characterization of resulting polymers or modified surfaces. Due to the unique physicochemical properties conferred by the extensive fluorination and the reactive oxirane ring, specialized chromatographic techniques are often employed. High-performance liquid chromatography (HPLC) with fluorinated stationary phases and gas chromatography (GC) for volatile fluorinated analytes are two powerful and complementary approaches.
High-Performance Liquid Chromatography (HPLC) with Fluorinated Stationary Phases
High-performance liquid chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For highly fluorinated molecules such as this compound and its oligomers or derivatives, stationary phases with fluorinated moieties offer distinct advantages over traditional alkyl-bonded phases (e.g., C18). The principle of "like-dissolves-like" is particularly relevant in this context, where the fluorophilicity of the analyte leads to unique and often enhanced interactions with a fluorinated stationary phase. chromatographyonline.comresearchgate.net
The retention mechanism on fluorinated stationary phases is complex, involving not only solvophobic effects but also dipole-dipole interactions and potentially unique conformational ordering of the stationary phase in the presence of fluorinated analytes. These phases, often comprising perfluoroalkyl or pentafluorophenyl groups bonded to a silica (B1680970) support, can provide alternative selectivity compared to conventional reversed-phase columns. chromatographyonline.comresearchgate.net For instance, fluorinated phases have been shown to exhibit increased retention for fluorinated compounds, which might have limited retention on C18 columns. chromatographyonline.com
In the analysis of this compound, a fluorinated stationary phase would be expected to provide good peak shape and retention. The perfluorohexyl tail of the molecule would strongly interact with the stationary phase, allowing for separation from less-fluorinated impurities or reactants. The choice of mobile phase, typically a mixture of a polar organic solvent like acetonitrile (B52724) or methanol (B129727) and water, can be optimized to fine-tune the retention and separation. In some cases, fluorinated eluents, such as trifluoroethanol, can be used to further modify the selectivity of the separation. nih.gov
The following interactive table presents hypothetical HPLC conditions and expected retention behavior for this compound and a potential dimeric adduct, based on the behavior of structurally similar perfluoroalkyl compounds on fluorinated stationary phases.
| Parameter | Value/Condition |
|---|---|
| Column | Fluorinated Phase (e.g., Perfluorohexyl-bonded silica, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV (210 nm) or Mass Spectrometry (ESI) |
| Expected Retention Time for this compound | ~ 8.5 min |
| Expected Retention Time for Dimeric Adduct | ~ 12.2 min |
Gas Chromatography (GC) for Specific Fluorinated Analytes
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. This compound, with its relatively low molecular weight and the volatility characteristic of many fluorinated compounds, is a suitable candidate for GC analysis. This method is particularly useful for monitoring the purity of the monomer and for identifying and quantifying volatile byproducts or degradation products.
The reactive nature of the trifluorooxirane ring means that under certain conditions, such as in the presence of nucleophiles or Lewis acids, it can undergo ring-opening reactions. These reactions can lead to the formation of various smaller, volatile fluorinated analytes. For example, reaction with an alcohol could yield a fluorinated ether, while hydrolysis could produce a fluorinated diol. These derivatives, being specific to the reactions of the parent epoxide, can be targeted for analysis by GC.
Coupling GC with a mass spectrometer (GC-MS) is especially powerful, as it provides not only retention time data for quantification but also mass spectra for structural elucidation of unknown analytes. The fragmentation patterns of fluorinated compounds in mass spectrometry are often characteristic, aiding in their identification. For the analysis of complex mixtures containing fluorinated compounds, comprehensive two-dimensional gas chromatography (GCxGC) can offer superior separation power. nih.gov
The following interactive table outlines hypothetical GC-MS conditions for the analysis of this compound and a potential volatile derivative, based on standard methods for analyzing volatile fluorinated compounds. nih.gov
| Parameter | Value/Condition |
|---|---|
| Column | Low-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Retention Time for this compound | ~ 9.8 min |
| Expected Retention Time for a Ring-Opened Ether Derivative | ~ 11.5 min |
Computational Chemistry and Theoretical Investigations of Fluorinated Oxiranes and Polymers
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for elucidating reaction mechanisms, calculating thermodynamic properties, and understanding the energetics of chemical reactions.
DFT calculations are instrumental in mapping out the reaction pathways of fluorinated compounds, such as the ring-opening of oxiranes. researchgate.net Studies on epoxide reactions reveal that DFT can determine the rates of formation for various products and analyze different mechanistic pathways, such as SN1 and SN2. researchgate.net For instance, research on the reduction of graphene-oxide, which contains epoxide groups, used DFT to explore multi-step reaction pathways with reducing agents like hydrazine. rsc.org These calculations identified energetically favored products and stable intermediates that may persist on a surface after the reaction. rsc.org
In other complex organic reactions, DFT has been used to compare the energetics of competing pathways. acs.org For example, calculations comparing a C-H functionalization pathway with a cyclopropanation pathway showed a lower free energy barrier for the former, explaining the observed product selectivity. acs.org This type of analysis is crucial for predicting how a molecule like (6H-Perfluorohexyl)trifluorooxirane might react under various conditions.
| Reaction Type | System | Calculated Free Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| C-H Functionalization | Rhodium-catalyzed reaction of dihydropyrrole | 1.3 | acs.org |
| Cyclopropanation | Rhodium-catalyzed reaction of dihydropyrrole | 4.2 | acs.org |
| Proton Transfer | Intermediate in rhodium-catalyzed reaction | 9.4 | acs.org |
A key strength of DFT is its ability to identify and characterize transition state structures, which are the highest energy points along a reaction coordinate. coe.edu By calculating the vibrational frequencies of a proposed structure, researchers can confirm whether it represents a true transition state. coe.edu This information is used to construct detailed reaction coordinate diagrams that visualize the energy changes as reactants are converted to products. coe.edu
For epoxide ring-opening reactions, DFT studies have proposed new mechanisms by analyzing transition states. researchgate.net One such study suggested a mechanism where the breaking of the epoxide bond is coupled to fluorine transfer, proceeding through a single transition state to yield a product with retention of configuration. researchgate.net Understanding these profiles is essential for controlling reaction outcomes and designing selective syntheses involving fluorinated oxiranes.
Molecular Dynamics (MD) Simulations
MD simulation is a computational method for analyzing the physical movements of atoms and molecules. It is widely used to predict the equilibrium and dynamic properties of polymer systems over time. researchgate.net
All-atom MD simulations, where every atom in the system is explicitly modeled, provide detailed insights into the behavior of perfluorinated polymers. nih.gov A crucial component of these simulations is the force field, which defines the potential energy of the system based on the positions of its particles. nih.gov Researchers have developed specialized all-atom force fields for perfluoropolyethers (PFPEs) by combining experimental data with quantum mechanical calculations. nih.govacs.org These force fields have been validated by accurately reproducing experimental densities and enthalpies of vaporization with very small errors. nih.govacs.org
Simulations using these detailed models can reveal phenomena such as the alignment of polar functional groups within a polymer under an external electric field. sabanciuniv.edu They are also used to study the structure of polymer chains, droplets, and micelles in various environments. acs.org
MD simulations are a powerful tool for studying the transport of small molecules through polymer membranes and for quantifying the interactions between polymer chains. rug.nl Simulations can model the diffusion of gases like helium and methane (B114726) through polymers such as polydimethylsiloxane, revealing that the process often occurs as a series of jumps facilitated by the thermal motion of the polymer network. rug.nl
These simulations are also used to relate a polymer's structure to its gas transport properties. rsc.org For example, MD has been used to simulate the fractional free volume in a series of fluorinated polyimides to understand experimental observations of gas permeability and selectivity. rsc.org At a larger scale, simulations can predict the attractive forces between polymer nanofibers, showing how they tend to coalesce even at temperatures below the polymer's glass transition temperature. nih.gov
| Gas | Permeability (Barrer) | Selectivity (α) vs. N₂ | Reference |
|---|---|---|---|
| Helium (He) | 32.56 | 38.26 | rsc.org |
| Carbon Dioxide (CO₂) | 15.00 | 17.62 | rsc.org |
| Oxygen (O₂) | 3.67 | 4.31 | rsc.org |
| Nitrogen (N₂) | 0.85 | 1.00 | rsc.org |
Understanding the degradation of polymers is critical for their application in harsh environments, such as low Earth orbit where atomic oxygen (AO) is prevalent. mdpi.comnih.govresearchgate.net Reactive molecular dynamics simulations (ReaxFF) can model the chemical reactions that lead to polymer degradation. mdpi.com Studies on fluorinated polyimides have used this technique to investigate erosion by AO, showing that polymers with higher fluorine content, such as 6FDA-TFMB, exhibit better resistance to degradation. mdpi.comnih.govresearchgate.net
These simulations reveal detailed degradation mechanisms at the molecular level. mdpi.com They show that as AO concentration increases, polymer degradation occurs through both AO-induced bond cleavage and temperature-driven pyrolysis, producing small molecules like CO and OH as byproducts. mdpi.comnih.gov Similar reactive simulations have been used to study the thermal degradation of perfluoropolyether lubricants in the presence of water and oxide nanoparticles, indicating that the presence of these materials can accelerate lubricant breakdown. acs.org
Quantum Chemistry Approaches for Molecular Structure and Bonding
Theoretical studies, primarily employing density functional theory (DFT), have become a cornerstone in understanding the fundamental properties of fluorinated compounds. While specific computational data for this compound is not extensively available in public literature, valuable insights can be drawn from theoretical investigations of smaller, structurally related fluorinated oxiranes and perfluoroalkyl chains. These studies serve as a robust framework for comprehending the molecular geometry and electronic distribution within this complex molecule.
The trifluorooxirane (B12650515) ring is a key feature of the molecule. The presence of three fluorine atoms on the three-membered ring introduces considerable ring strain and alters the typical bonding pattern of a hydrocarbon-based epoxide. Quantum chemical calculations on similar small fluorinated rings indicate that the carbon-carbon bond of the oxirane ring is likely elongated compared to its non-fluorinated counterpart. Conversely, the carbon-oxygen bonds are expected to be shorter and stronger due to the inductive electron-withdrawing effect of the fluorine atoms.
Detailed research findings from computational models of analogous perfluorinated substances provide a template for the expected structural parameters of this compound. These models predict specific bond lengths and angles that deviate from standard values due to the intense electronic effects of fluorination.
To illustrate the impact of fluorination on molecular geometry, the following interactive table presents typical bond lengths derived from computational studies of perfluoroalkyl chains and fluorinated ethers, which serve as representative substructures of this compound.
| Bond Type | Typical Bond Length (Å) | Notes |
| C-F | 1.35 | Shorter and stronger than a C-H bond. |
| C-C (in perfluoroalkyl chain) | 1.54 | Similar to a standard C-C single bond. |
| C-O (in fluorinated ether) | 1.36 | Shorter than in non-fluorinated ethers. |
| C-H (at the 6H position) | 1.09 | Standard C-H bond length. |
This table presents generalized data from computational studies on related fluorinated compounds and is intended to be illustrative for the substructures within this compound.
Furthermore, Mulliken population analysis, a method used in computational chemistry to estimate the partial atomic charges, would invariably show a significant negative charge on the fluorine and oxygen atoms and a corresponding positive charge on the carbon atoms. This charge distribution is a direct consequence of the large differences in electronegativity and is a defining characteristic of the molecule's reactivity and intermolecular interactions. The single hydrogen atom at the 6H-position presents a notable exception to the perfluorinated nature of the hexyl chain, introducing a localized site with different electronic properties.
Research Directions and Future Perspectives in 6h Perfluorohexyl Trifluorooxirane Research
Innovation in Catalytic Systems for Selective Transformations
The synthesis of high-performance polyethers from (6H-Perfluorohexyl)trifluorooxirane hinges on the development of sophisticated catalytic systems capable of facilitating selective ring-opening polymerization. The design of catalysts that can control the polymerization process is a primary objective for chemists. bohrium.com Research in this area is moving towards synergistic catalyst systems, such as Lewis pairs, which have shown adaptability to various monomers. bohrium.com For instance, the use of supported boron trifluoride (BF3) catalysts has demonstrated success in achieving uniform dispersion and regioselective ring-opening of epoxides. bohrium.com
Future research will likely focus on bifunctional organocatalysts, such as quaternary ammonium (B1175870) and phosphonium (B103445) borane (B79455) systems, which have exhibited high catalytic performance in the ring-opening polymerization of other epoxides. bohrium.com The goal is to develop catalysts that are not only highly active and selective for the this compound monomer but also function under mild and environmentally friendly conditions. bohrium.comarkat-usa.org The use of fluorinated alcohols as solvents or promoters is another promising avenue, as they can enhance the electrophilicity of the epoxide ring, facilitating reactions with a wider range of nucleophiles. arkat-usa.org
Table 1: Comparison of Catalytic Systems for Epoxide Ring-Opening Polymerization
| Catalyst Type | Advantages | Research Focus for this compound |
|---|---|---|
| Lewis Acids (e.g., BF3) | High activity, commercially available. bohrium.com | Improving air and moisture stability; enhancing regioselectivity. |
| Bifunctional Organocatalysts | High performance, potential for dual initiation and catalysis. bohrium.com | Tailoring catalyst structure for ultrafast polymerization of fluorinated epoxides. |
| Heterogeneous Catalysts | Ease of separation and recycling. bohrium.com | Designing robust solid acid catalysts for continuous flow processes. |
| Photocatalytic Systems | Spatiotemporal control over polymerization. nih.gov | Development of photo-induced cationic polymerization processes for fluorinated oxiranes. |
Advancements in Precision Polymerization for Tailored Fluorinated Materials
Achieving precise control over the polymer architecture is crucial for tailoring the macroscopic properties of the resulting fluorinated materials. For poly(this compound), this translates to a need for precision polymerization techniques that can dictate molar mass, dispersity, and copolymer composition. Cationic photo-induced polymerization is a particularly attractive method, offering benefits such as solvent-free conditions, low toxicity, and rapid, room-temperature operation. nih.gov
Innovations in this field are expected to involve the development of novel photoinitiator systems that are efficient in the presence of the electron-withdrawing perfluorohexyl group. Furthermore, controlled radical polymerization techniques, which have been successfully applied to other fluoro-olefins, could be adapted for this compound, potentially in copolymerization with other monomers to fine-tune material properties. nih.gov The synthesis of telechelic oligomers with reactive end-groups is another area of interest, allowing for the creation of block copolymers and cross-linked networks with unique morphologies and performance characteristics. nih.gov
Integration of Multiscale Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is becoming increasingly vital in accelerating materials discovery. For this compound, multiscale computational approaches, from quantum mechanics to molecular dynamics, can provide profound insights into its reactivity and the behavior of its corresponding polymer. Quantum chemical calculations, for example, can elucidate the effect of the perfluorohexyl group on the electronic structure and reactivity of the oxirane ring. emerginginvestigators.org This understanding is critical for designing effective catalytic systems and predicting polymerization behavior.
Molecular dynamics simulations can be employed to investigate the solvation structure of the monomer and the conformational properties of the resulting polyether chains in various environments. arxiv.org This is particularly relevant for applications such as electrolytes for lithium-ion batteries, where the solvation of ions by the polymer is a key performance determinant. arxiv.org Density Functional Theory (DFT) calculations can further aid in predicting vibrational spectra and analyzing noncovalent interactions, which govern the three-dimensional structure and packing of the polymer chains. nih.gov The integration of these computational findings with experimental data from techniques like NMR and Raman spectroscopy will enable a more rational design of fluorinated materials. nih.gov
Table 2: Computational and Experimental Techniques for Fluoropolymer Research
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, vibrational frequencies. nih.gov | Predicting monomer reactivity and guiding catalyst design. |
| Molecular Dynamics (MD) Simulations | Solvation structures, polymer chain dynamics, material morphology. arxiv.org | Understanding polymer properties in solution and bulk for targeted applications. |
| NMR Spectroscopy | Molecular structure, reaction kinetics, polymer tacticity. bohrium.com | Characterizing the structure of synthesized polymers and oligomers. |
| Raman Spectroscopy | Vibrational modes, conformational analysis. nih.gov | Probing polymer chain conformation and intermolecular interactions. |
Exploration of Structure-Property Relationships for Designed Fluorinated Polyethers and Composites
A fundamental understanding of the relationship between the molecular structure of poly(this compound) and its macroscopic properties is essential for its application in advanced technologies. The high fluorine content is expected to impart low surface energy, hydrophobicity, and excellent thermal and chemical stability. mdpi.comrsc.org Research will focus on quantifying these properties and correlating them with specific structural features, such as molar mass, crystallinity, and the presence of any comonomers.
For example, studies on other fluorinated poly(aryl ether)s have shown that high fluorine content and twisted polymer backbones can lead to low dielectric constants and low dielectric loss, making them suitable for high-frequency communication applications. rsc.org Similarly, the incorporation of this compound into polyurethane networks has the potential to significantly enhance their hydrophobicity and mechanical properties. mdpi.comresearchgate.net The creation of composites, where poly(this compound) is blended with other polymers or inorganic fillers, is another promising direction to create materials with a unique combination of properties.
Table 3: Potential Properties and Applications of Poly(this compound) Based Materials
| Property | Anticipated Performance | Potential Applications |
|---|---|---|
| Surface Energy | Low | Anti-fouling coatings, hydrophobic surfaces. mdpi.com |
| Dielectric Constant | Low | High-frequency electronics, advanced communication systems. rsc.orgelsevierpure.com |
| Thermal Stability | High (Decomposition > 400 °C) elsevierpure.com | High-performance elastomers and plastics for demanding environments. |
| Chemical Resistance | Excellent | Linings for chemical reactors, seals and gaskets. nih.gov |
| Optical Properties | High clarity, low refractive index elsevierpure.com | Optical fibers, claddings, and other photonic components. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6H-Perfluorohexyl)trifluorooxirane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via the addition/dehydro-iodination of perfluorohexyl iodide with allyl alcohol, as described in Ashford’s Dictionary of Industrial Chemicals . To optimize yield and purity:
- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct formation.
- Catalyst Screening : Test Lewis acid catalysts (e.g., BF₃·Et₂O) for enhanced regioselectivity.
- Purification : Use fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) followed by preparative HPLC with a C18 column to isolate the epoxide.
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer :
- Structural Confirmation : Employ ¹⁹F NMR (δ range: -70 to -130 ppm for CF₃/CF₂ groups) and FTIR (C-F stretches at 1100–1300 cm⁻¹, epoxy ring vibrations at ~850 cm⁻¹) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen, noting decomposition onset temperatures (>200°C typical for perfluorinated epoxides) .
Advanced Research Questions
Q. How can contradictory data on the environmental persistence of this compound be resolved through experimental design?
- Methodological Answer : Conflicting persistence studies often arise from variable environmental conditions (pH, UV exposure, microbial activity). To reconcile discrepancies:
- Controlled Degradation Studies : Compare hydrolysis rates at pH 2–12 (mimicking natural water systems) and monitor degradation products via LC-MS/MS .
- Photolytic Stability : Expose the compound to UV light (254 nm) in aqueous and organic matrices, quantifying half-lives using GC-ECD .
- Cross-Study Meta-Analysis : Apply statistical models (e.g., random-effects meta-analysis) to pooled data from peer-reviewed studies, accounting for covariates like temperature and matrix composition .
Q. What mechanistic insights explain the reactivity of this compound in ring-opening reactions?
- Methodological Answer : The electron-deficient epoxy ring undergoes nucleophilic attack. To elucidate mechanisms:
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, thiols) using in-situ ¹⁹F NMR.
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify regioselectivity drivers (e.g., steric effects from the perfluorohexyl chain) .
- Isotopic Labeling : Use ¹⁸O-labeled epoxide to track oxygen migration during ring-opening .
Q. How can researchers assess the endocrine-disrupting potential of this compound?
- Methodological Answer :
- In Vitro Assays : Test agonism/antagonism against human nuclear receptors (e.g., PPARα, ERα) using luciferase reporter gene assays .
- Metabolite Profiling : Identify bioactive metabolites (e.g., perfluorocarboxylic acids) via high-resolution mass spectrometry (HRMS) after hepatic microsomal incubation .
Data Contradiction Analysis
Q. What strategies address conflicting reports on the toxicity of this compound in aquatic organisms?
- Methodological Answer :
- Standardized Toxicity Testing : Replicate studies using OECD guidelines (e.g., Test No. 203 for fish acute toxicity) under controlled conditions (e.g., dissolved oxygen >80%) .
- Cohort Analysis : Compare toxicity thresholds (LC₅₀) across species (e.g., Daphnia magna vs. zebrafish) to assess interspecies variability .
- Confounding Factor Control : Account for impurities (e.g., residual perfluorohexyl iodide) via rigorous sample purification and LC-MS validation .
Research Design & Validation
Q. How should researchers design experiments to validate the hypothesized degradation pathways of this compound in soil?
- Methodological Answer :
- Microcosm Studies : Incubate the compound in soil samples (varying organic carbon content) and quantify parent compound/metabolites over time using pressurized liquid extraction (PLE) coupled with GC-MS .
- Stable Isotope Probing : Introduce ¹³C-labeled epoxide to trace carbon flow into microbial biomass via nanoSIMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
